molecular formula C5H6ClNO6S B13300182 Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No.: B13300182
M. Wt: 243.62 g/mol
InChI Key: IMOCPBCLOMBRMG-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound featuring a 1,3-oxazolidinone core substituted with a chlorosulfonyl group at position 3 and a methyl ester at position 5. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitutions, while the methyl ester enhances solubility and serves as a modifiable functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to pharmacologically active oxazolidinones, such as linezolid .

Properties

Molecular Formula

C5H6ClNO6S

Molecular Weight

243.62 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C5H6ClNO6S/c1-12-4(8)3-2-7(5(9)13-3)14(6,10)11/h3H,2H2,1H3

InChI Key

IMOCPBCLOMBRMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C(=O)O1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxazolidine derivative with chlorosulfonic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Chlorosulfonyl Group (-SO₂Cl)

This group is highly electrophilic and participates in nucleophilic substitutions:

Reaction TypeConditionsProductSource
Amine Substitution Primary/secondary amines, CH₂Cl₂, 0°CSulfonamide derivatives
Alcohol Substitution ROH, TEA (triethylamine), RTSulfonate esters
Hydrolysis H₂O, acidic/basic conditionsSulfonic acid

Example:

  • Reaction with benzylamine yields N-benzylsulfonamide-oxazolidinone derivatives .

Oxazolidinone Ring

The 2-oxo-1,3-oxazolidine ring undergoes:

  • Ring-Opening : Acidic/basic hydrolysis cleaves the ring to form β-amino alcohol derivatives .

  • Cycloaddition : Under Rh catalysis, azomethine ylide intermediates enable dipolar cycloadditions to form polycyclic structures .

Methyl Ester Group (-COOCH₃)

  • Hydrolysis : NaOH/H₂O or LiOH/THF converts the ester to a carboxylic acid .

  • Aminolysis : Reaction with ammonia or amines produces carboxamides .

Sulfonamide Formation

The chlorosulfonyl group reacts with amines to generate sulfonamides, critical in medicinal chemistry:

text
R-NH₂ + ClSO₂-oxazolidinone → R-NH-SO₂-oxazolidinone + HCl

This reaction is utilized to synthesize sulfamoyloxazolidinone-carboxamides with antimicrobial activity .

Catalytic Cycloadditions

Inspired by alkaloid syntheses, the oxazolidinone scaffold participates in rhodium-catalyzed dipolar cycloadditions to construct bridged polycyclic cores (e.g., stemofoline alkaloids) :

text
Rh catalyst → Azomethine ylide → Cycloadduct

Ester Functionalization

The methyl ester is hydrolyzed to a carboxylic acid for further coupling:

  • Peptide Synthesis : Activation with EDC/HOBt enables amide bond formation with amino acids .

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, the sulfonyl chloride may release SO₂ and HCl .

  • Pyrrole Formation : Oxidative conditions (e.g., Swern oxidation) risk forming pyrrole byproducts via elimination .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Functional Group Reactivity Potential Applications
Methyl 3-(Chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate 1,3-Oxazolidinone - 3-Chlorosulfonyl
- 5-Methyl ester
High reactivity of -SO₂Cl (nucleophilic substitution) Antibacterial agents, intermediates for sulfonamide derivatives
Methyl 3-(Chloroformyl)benzoate (CAS 3441-03-0) Benzene ring - 3-Chloroformyl (-COCl)
- Methyl ester
-COCl reacts with amines/alcohols Acylation reactions, polymer synthesis
Methyl 5-Chloro-5-oxopentanoate (CAS 1501-26-4) Linear chain - 5-Chloro-oxo
- Methyl ester
-COCl-like reactivity at δ-position Synthesis of ketones, esters
N-({(5S)-3-[3-Fluoro-4-(thiomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide 1,3-Oxazolidinone - 3-Fluorophenyl-thiomorpholinyl
- 5-Acetamide
Hydrogen bonding via -NH and thiomorpholinyl Antimicrobial agents (e.g., sutezolid analogs)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-Chlorophenylsulfanyl
- Trifluoromethyl, aldehyde
Sulfanyl (-S-) group participates in redox reactions Agrochemicals, kinase inhibitors

Reactivity and Stability

  • Chlorosulfonyl vs. Chloroformyl : The target compound’s -SO₂Cl group is more electron-withdrawing and reactive toward nucleophiles (e.g., amines, alcohols) compared to the -COCl group in methyl 3-(chloroformyl)benzoate. This makes the former a better candidate for synthesizing sulfonamides .
  • Oxazolidinone vs. Pyrazole: The oxazolidinone core’s lactam structure enhances metabolic stability compared to pyrazole derivatives, which may degrade under acidic conditions .
  • Ester vs. Carboxamide: The methyl ester in the target compound is more hydrolytically labile than the acetamide group in the oxazolidinone analog from , impacting bioavailability and prodrug design .

Biological Activity

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes available data on its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazolidine ring, which is known for its relevance in medicinal chemistry. The presence of the chlorosulfonyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazolidine compounds. For instance, derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, indicating potent activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times .

Table 1: Antibacterial Activity of Related Oxazolidine Compounds

Compound IDTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound 8En. cloacae0.0040.008
Compound 12E. coli0.0150.030
Compound 11S. aureus0.0080.020
Compound 15T. viride (fungal)0.0040.006

The most sensitive bacterial strain was identified as Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazolidine core significantly influence antimicrobial potency. For example, the introduction of specific substituents can enhance binding affinity to bacterial targets or improve solubility, thereby increasing bioavailability . The presence of a sulfonamide moiety has been particularly noted for enhancing antibacterial activity.

Case Studies

In a recent investigation involving the synthesis and evaluation of various oxazolidine derivatives, researchers found that compounds with a chlorosulfonyl group demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics . These findings underscore the potential of this compound as a lead compound for further development.

Case Study: Efficacy Against Resistant Strains

A study conducted on the efficacy of methyl derivatives against multi-drug resistant strains revealed that certain modifications led to enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa. The modified compounds exhibited MIC values significantly lower than those reported for conventional treatments, suggesting a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate, and how can reaction conditions be optimized for yield?

  • The compound can be synthesized via a multi-step process involving cyclization and chlorosulfonylation. For example, oxazolidinone precursors are often functionalized using chlorosulfonic acid derivatives under anhydrous conditions. Optimization includes controlling temperature (0–5°C for sulfonylation) and using non-polar solvents (e.g., dichloromethane) to minimize side reactions . Yield improvements may involve catalytic agents (e.g., DMAP) to enhance electrophilic substitution efficiency.

Q. How can crystallization conditions be tailored to obtain high-quality single crystals of this compound for X-ray diffraction studies?

  • Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at low temperatures (4°C) promotes controlled crystal growth. Pre-purification via column chromatography (silica gel, 60–120 mesh) ensures sample homogeneity. Crystallization under inert atmospheres (N₂) prevents hydrolysis of the chlorosulfonyl group .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.8 ppm for CH₃O) and the oxazolidinone carbonyl (δ ~170 ppm). FT-IR : Peaks at ~1780 cm⁻¹ (oxazolidinone C=O) and ~1370 cm⁻¹ (S=O stretching) confirm functional groups. HRMS : Exact mass analysis validates molecular formula (e.g., [M+H]+ calculated for C₆H₇ClNO₆S: 264.9784) .

Advanced Research Questions

Q. How can the puckering parameters of the oxazolidinone ring be quantified using computational methods, and what do they reveal about conformational stability?

  • Cremer-Pople puckering coordinates (Q, θ, φ) derived from X-ray data or DFT calculations (B3LYP/6-31G*) describe non-planar ring distortions. For example, a θ value near 0° indicates a planar ring, while θ > 30° suggests envelope or twist conformations. These parameters correlate with steric strain from substituents like chlorosulfonyl groups .

Q. What hydrogen-bonding motifs dominate in the solid-state structure of this compound, and how do they influence crystal packing?

  • Graph-set analysis (e.g., Etter’s methodology) identifies motifs such as R₂²(8) chains formed via N–H···O=S interactions between oxazolidinone NH and sulfonyl oxygen. These interactions stabilize layered packing, as observed in related oxazolidinones, and can be visualized using ORTEP-3 .

Q. What challenges arise in refining the crystal structure of this compound using SHELX, and how can they be mitigated?

  • Disordered chlorosulfonyl groups complicate refinement. Strategies include:

  • Applying ISOR and DELU restraints to thermal parameters.
  • Using PART instructions to model split positions.
  • Validating with residual density maps (e.g., peaks < 0.3 eÅ⁻³ post-refinement) .

Q. How does the electron-withdrawing chlorosulfonyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • The –SO₂Cl group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack by amines or alkoxides. Kinetic studies (e.g., via ¹H NMR monitoring) show accelerated acylation rates compared to non-sulfonylated analogs. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Methodological Guidance

  • Stereochemical Analysis : Use chiral HPLC (Chiraspher® column) to resolve enantiomers, with mobile phases of hexane/isopropanol (90:10). Compare retention times to known standards .
  • Computational Modeling : Employ Gaussian 16 with implicit solvent models (SMD) to predict solvated-phase conformers. Compare with crystallographic data to validate force fields .
  • Crystallographic Workflow :
    • Collect data on a Bruker D8 Venture (Mo Kα, λ = 0.71073 Å).
    • Solve via dual-space methods (SHELXD).
    • Refine anisotropically with SHELXL, applying Hirshfeld rigid-bond tests .

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